

An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene or Bicumyl, is a symmetrical hydrocarbon with significant applications in polymer chemistry and organic synthesis.[1][2][3] Its unique molecular structure, characterized by a sterically hindered carbon-carbon single bond, imparts high thermal stability, making it a valuable high-temperature radical initiator.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and development.

Molecular Structure and Identification

2,3-Dimethyl-2,3-diphenylbutane is composed of a central butane backbone. At the C2 and C3 positions, the hydrogen atoms are substituted with both a methyl group and a phenyl group. [1][2] This substitution results in a highly symmetric and sterically crowded molecule.[1][2] The central C2-C3 bond is relatively weak and can undergo homolytic cleavage at high temperatures to form two stable cumyl radicals.[3]

Identifier	Value
IUPAC Name	2,3-Dimethyl-2,3-diphenylbutane[1][4][5]
Alternate Name	(2,3-dimethyl-3-phenylbutan-2-yl)benzene[4][5]
Synonyms	Dicumene, Bicumyl, alpha,alpha'-Dicumyl[2][3]
CAS Number	1889-67-4[7][8][9]
Molecular Formula	C18H22[4][5][6][9][10]
Molecular Weight	~238.37 g/mol [5][6][7][10]
SMILES	CC(C)(c1ccccc1)C(C)(C)c2ccccc2[4][10]
InChI Key	HGTUJZTUQFXBIH-UHFFFAOYSA-N[4][5][6] [10]

Physicochemical and Spectroscopic Data

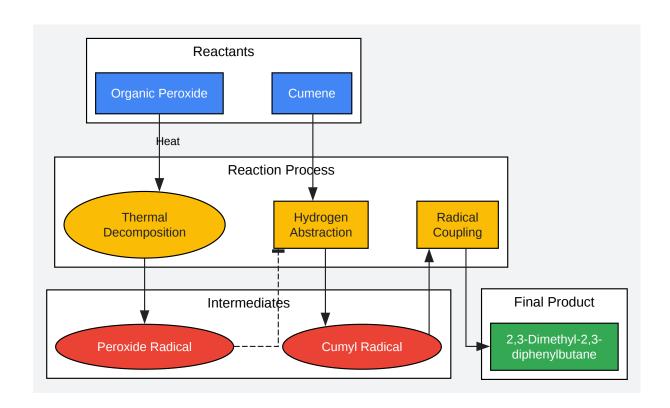
The compound is a white to light yellow crystalline solid at room temperature and is insoluble in water but soluble in various organic solvents.[2][5][7][11] Its properties make it suitable for applications requiring thermal stability and controlled radical generation.

Property	Value
Appearance	White to light yellow flakes, crystalline powder, or chunks[4][5][7][9][11]
Odor	Faint aromatic[7][9]
Melting Point	90-110 °C[5][9][12][13] (Note: Some sources report lower values, e.g., 55 °C[10])
Boiling Point	~306-336 °C (at 760 mmHg)[9][12][13]
Density	~0.99-1.1 g/cm³ (at 20 °C)[9][12][13]
Water Solubility	Insoluble[2][5][7][9][12]
Organic Solvent Solubility	Soluble in toluene, benzene, chloroform[2][5]
Vapor Pressure	0.015 Pa at 20 °C[12][13]
LogP	6.08[6]
Half-life (in Chlorobenzene)	10 hr at 237 °C; 1 hr at 259 °C; 0.1 hr at 284 °C[9]

Experimental Protocols Synthesis via Radical Coupling of Cumene

A prevalent method for synthesizing **2,3-dimethyl-2,3-diphenylbutane** involves the dimerization of cumyl radicals, which are generated from cumene in the presence of a radical initiator.[8][11][14]

Principle: An organic peroxide is thermally decomposed to generate initial radicals. These radicals abstract the tertiary hydrogen from cumene, producing a stable cumyl radical. Two cumyl radicals then couple to form the final product.[14]


Methodology:

• Initiation: Cumene and a suitable organic peroxide (e.g., t-butyl peroxyalkyl monocarbonate) are used as starting materials.[11][14] The reaction mixture is heated to a temperature

sufficient to induce thermal decomposition of the peroxide (e.g., 125-145 °C), generating peroxide radicals.[11][14]

- Propagation (Hydrogen Abstraction): The highly reactive peroxide radicals abstract the weakly-bound tertiary benzylic hydrogen atom from cumene, yielding a resonance-stabilized cumyl radical.
- Termination (Coupling): Two cumyl radicals combine in a coupling reaction to form the stable
 C-C bond of 2,3-dimethyl-2,3-diphenylbutane.[14]
- Purification: The final product can be purified from the reaction mixture using standard techniques such as recrystallization or chromatography.

Click to download full resolution via product page

Caption: Synthesis of **2,3-Dimethyl-2,3-diphenylbutane** from Cumene.

Analytical Method: Reverse Phase HPLC

The purity and concentration of **2,3-dimethyl-2,3-diphenylbutane** can be determined using High-Performance Liquid Chromatography (HPLC).[6]

Principle: The nonpolar nature of the compound allows for effective separation on a reversephase column, where it is retained longer than more polar impurities.

Methodology:[6]

- Column: Newcrom R1 or C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid.
 Phosphoric acid can be used for standard UV detection. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
- Detection: UV detector or Mass Spectrometer.
- Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., acetonitrile) before injection.
- Analysis: The retention time and peak area are compared against a known standard to determine the identity and purity of the compound. This method is scalable for preparative separation to isolate impurities.[6]

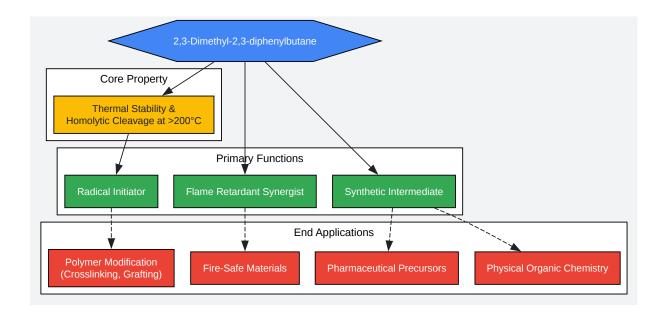
Applications in Research and Drug Development

While not a therapeutic agent itself, **2,3-dimethyl-2,3-diphenylbutane** serves as a critical tool and intermediate in several areas of chemical and materials science.

High-Temperature Radical Initiator

The primary application is as a thermally stable radical initiator.[3][15] Unlike many peroxide or azo-type initiators that decompose at lower temperatures, this compound is stable up to ~200 °C, making it ideal for high-temperature polymer processing.[3] Its thermolysis is used to initiate reactions such as:

 Polymer Crosslinking and Grafting: It can initiate the grafting of molecules like vinyltriethoxysilane (VTEOS) onto polyethylene backbones at temperatures between 220-310 °C.[8][11]


 Polymerization: It serves as an initiator for the synthesis of specialty polymers where high reaction temperatures are required.[15]

Flame Retardant Synergist

It is used as a synergist for flame retardants in various polymer systems.[8][9][16] Its addition can enhance the thermal stability of the polymer and reduce the overall amount of flame retardant needed, which helps in preserving the mechanical properties of the material.[8]

Intermediate in Synthesis

The compound serves as an intermediate in the synthesis of more complex diarylalkanes and has been noted as a precursor for pharmaceuticals.[7][16] Its rigid, well-defined structure also makes it a useful model compound for fundamental studies in physical organic chemistry, particularly for investigating steric effects and conformational analysis.[2][7]

Click to download full resolution via product page

Caption: Core Properties and Applications of **2,3-Dimethyl-2,3-diphenylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dimethyl-2,3-diphenylbutane Structure and Synthesis [zhufengchemical.com]
- 2. 2,3-Dimethyl-2,3-Diphenylbutane A Unique Hydrocarbon [zhufengchemical.com]
- 3. CN106083508A A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes -Google Patents [patents.google.com]
- 4. 2,3-Dimethyl-2,3-diphenylbutane, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,3-Dimethyl-2,3-diphenylbutane, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,3-Dimethyl-2,3-diphenylbutane | SIELC Technologies [sielc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,3-Dimethyl-2,3-diphenylbutane | 1889-67-4 [chemicalbook.com]
- 9. 2,3-Dimethyl-2,3-diphenylbutane [frdtech.com]
- 10. 2,3-dimethyl-2,3-diphenylbutane [stenutz.eu]
- 11. 2,3-Dimethyl-2,3-diphenylbutane:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 12. 2,3-Dimethyl-2,3-diphenylbutane CAS#: 1889-67-4 [m.chemicalbook.com]
- 13. 2,3-Dimethyl-2,3-diphenylbutane [chembk.com]
- 14. JP2009173580A Method for producing 2,3-dimethyl-2,3-diphenylbutane Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 2,3-Dimethyl-2,3-Diphenylbutane Market Spectrum: Usage Patterns and Sector Evolution (2025-2032) · Apiary [23dimethyl23diphenylbutanemarketsharemarkettrendsandforec.docs.apiary.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b155905#molecular-structure-of-2-3-dimethyl-2-3-diphenylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com